5-(Difluoromethoxy)-2-nitroaniline
Description
Significance of Aryl Difluoromethoxy Moieties in Contemporary Organic Chemistry
The introduction of a difluoromethoxy (-OCF2H) group into an aromatic ring can profoundly influence a molecule's physicochemical properties. This moiety is often employed as a bioisostere for other functional groups, such as methoxy (B1213986) or hydroxyl groups, to enhance metabolic stability and modulate lipophilicity. The strong electron-withdrawing nature of the difluoromethyl group can also alter the electronic environment of the aromatic ring, impacting its reactivity and potential interactions with biological targets. Research has shown that the -OCF2H group can act as a lipophilic hydrogen bond donor, a characteristic that can be crucial for molecular recognition and binding affinity in drug design. nih.gov
Overview of Substituted Nitroaniline Derivatives as Versatile Chemical Building Blocks
Substituted nitroanilines are widely recognized as versatile intermediates in organic synthesis. chegg.comnih.govresearchgate.netnih.govfrontiersin.org The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating ortho-, para-director. This differential reactivity allows for selective chemical transformations. Furthermore, both the nitro and amino groups can be readily converted into a variety of other functional groups, making nitroanilines valuable starting materials for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and other functional materials. chegg.comresearchgate.net
Academic Research Trajectories and Future Outlook for Difluoromethoxy-Nitroanilines
Given the advantageous properties of both the difluoromethoxy group and the nitroaniline scaffold, the future research trajectory for this class of compounds is likely to be directed towards their application in medicinal chemistry and materials science. The combination of metabolic stability, modulated lipophilicity, and synthetic versatility makes them attractive candidates for the development of new therapeutic agents. However, the current lack of specific academic research on 5-(Difluoromethoxy)-2-nitroaniline itself suggests that its potential has yet to be fully explored. Future studies would be necessary to synthesize, characterize, and evaluate the biological activity and material properties of this and related compounds to unlock their full potential. Without such dedicated research, the outlook for this specific molecule remains speculative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-6(11(12)13)5(10)3-4/h1-3,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZGGIQJOTMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to Difluoromethoxy Nitroanilines
Established Synthetic Pathways for Aryl Difluoromethoxy Analogues
Traditional synthetic strategies for creating difluoromethoxy-nitroanilines typically involve a multi-step sequence. This often begins with the introduction of the difluoromethoxy group onto a phenolic precursor, followed by strategic manipulation of functional groups, such as the reduction of a nitro group or the nitration of an aniline (B41778) ring.
Synthesis of Difluoromethoxy-Substituted Nitrobenzenes from Phenolic Precursors
A common and foundational approach to aryl difluoromethoxy compounds is the O-difluoromethylation of a corresponding phenol (B47542). This method is particularly effective when the starting material is a nitrophenol, directly installing the necessary nitro and difluoromethoxy functionalities onto the aromatic ring.
The difluoromethylation of phenolic compounds is frequently achieved using chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive and readily available industrial chemical. nih.govgoogle.com The reaction proceeds by generating a difluorocarbene intermediate under basic conditions, which then reacts with a phenoxide salt.
A representative procedure involves first treating a nitrophenol, such as 4-nitrophenol, with a base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. google.com This salt is then reacted with chlorodifluoromethane under alkaline conditions to yield the desired difluoromethoxy-substituted nitrobenzene. google.com This method provides a direct pathway to key intermediates like 4-(difluoromethoxy)nitrobenzene. google.com
Table 1: Example of Difluoromethylation of a Phenolic Precursor
| Starting Material | Reagents | Product | Reference |
|---|
Reductive Transformations of Nitro Groups to Amino Functionality
The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines. Aromatic amines serve as crucial precursors for a wide array of chemical products, including dyes, polymers, and medicines. nih.gov While various methods exist, including catalytic hydrogenation and metal-acid reductions, transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) has emerged as a highly effective and selective option. nih.gov
This method avoids the need to handle flammable hydrogen gas and can offer high selectivity, which is particularly important when other reducible functional groups are present. nih.gov Catalytic systems for this transformation are diverse and include palladium on carbon (Pd/C), Raney nickel, iron powder, and iron oxides combined with activated carbon. google.comnih.govcdnsciencepub.comjst.go.jp The reaction using hydrazine hydrate is often rapid and results in high yields of the corresponding anilines, which can be easily isolated. cdnsciencepub.com
The synthesis of nitroanilines can be accomplished via the selective partial reduction of a dinitroaromatic compound. For instance, the preparation of a compound like 4-(difluoromethoxy)-2-nitroaniline (B2914091) can be envisioned starting from a corresponding dinitro precursor, 4-(difluoromethoxy)-1,3-dinitrobenzene. The use of specific reagents can achieve the reduction of one nitro group while leaving the other intact. Reagents like hydrazine hydrate in the presence of certain metal catalysts have been shown to facilitate the partial reduction of polynitro compounds to form nitroanilines. jst.go.jp This selective reduction is a key strategic step in synthesizing asymmetrically substituted aromatic amines.
Directed Nitration of Anilines and Acetamides with Difluoromethoxy Substituents
An alternative strategy for synthesizing difluoromethoxy-nitroanilines involves the direct nitration of a difluoromethoxy-substituted aniline. The nitration of anilines is a classic electrophilic aromatic substitution reaction. youtube.com However, it presents challenges; the amino group (–NH₂) is a powerful activating and ortho-, para-directing group, but the reaction is conducted in a strong acidic medium (typically a mixture of nitric acid and sulfuric acid). youtube.comyoutube.com In these conditions, the basic amino group is protonated to form the anilinium ion (–NH₃⁺), which is a deactivating and meta-directing group. youtube.com This can lead to a mixture of products, including a significant amount of the meta-isomer. youtube.com
To overcome this and achieve greater control, the amino group is often protected as an acetamide (B32628) (–NHCOCH₃) prior to nitration. youtube.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-nitration and oxidative side reactions. youtube.com The steric bulk of the acetamido group also favors the formation of the para-nitro isomer over the ortho-isomer. youtube.com After the nitration step, the acetamido group can be easily hydrolyzed back to the amino group. youtube.com
In the context of synthesizing a molecule like 5-(Difluoromethoxy)-2-nitroaniline , the starting material would be 3-(difluoromethoxy)aniline. Both the amino group and the difluoromethoxy group are ortho-, para-directing. The nitration would be directed to the positions that are activated by both groups, primarily the C2, C4, and C6 positions. Protecting the amine as an acetamide would favor nitration at the C2 and C4 positions. The desired 2-nitro product is thus a feasible outcome of this directed electrophilic substitution.
Table 2: Directing Effects of Substituents in Electrophilic Nitration
| Substituent | Type | Directing Influence | Reference |
|---|---|---|---|
| –NH₂ (Amino) | Activating | Ortho, Para | youtube.com |
| –NH₃⁺ (Anilinium) | Deactivating | Meta | youtube.com |
| –NHCOCH₃ (Acetamido) | Activating | Ortho, Para | youtube.comyoutube.com |
Advanced and Novel Synthetic Approaches to Difluoromethoxy-Nitroanilines
While classical methods are robust, research continues into more advanced and efficient synthetic protocols. These novel approaches often focus on improving reaction conditions, expanding substrate scope, and utilizing new types of reagents and catalysts.
One area of innovation is in the difluoromethylation step itself. An alternative to using chlorodifluoromethane gas is the use of sodium chlorodifluoroacetate (SCDA). acs.org This inexpensive solid reagent undergoes decarboxylation upon heating to generate difluorocarbene in situ, which can then be trapped by various nucleophiles, including phenols, thiols, and certain nitrogen heterocycles. acs.org This protocol avoids the handling of a regulated gas and proceeds under relatively mild conditions, often without the need for a transition metal catalyst. acs.org
Another advanced method involves the palladium-catalyzed difluoromethylation of arylboronic acids and esters using chlorodifluoromethane. nih.gov This cross-coupling reaction demonstrates a broad substrate scope, including heteroaromatics, and provides a direct route to difluoromethylated arenes, which can then be further functionalized. nih.gov Preliminary studies suggest the reaction proceeds through a palladium difluorocarbene intermediate, opening new avenues for understanding and applying metal-carbene catalysis. nih.gov These modern methods offer valuable alternatives for the synthesis of difluoromethoxy-containing building blocks, including precursors for nitroaniline targets.
Three-Component Ring Transformation (TCRT) Strategies for Substituted Nitroanilines
A versatile and efficient method for constructing substituted nitroaniline frameworks is the Three-Component Ring Transformation (TCRT). mdpi.com This strategy often utilizes 1-methyl-3,5-dinitro-2-pyridone as a key starting material. mdpi.comnih.gov This pyridone derivative is an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group within its structure. mdpi.com
In a typical TCRT process, the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonium (B1175870) acetate. mdpi.comnih.gov The reaction proceeds through a series of steps where the ketone and the nitrogen source effectively replace a portion of the pyridone ring, leading to the formation of a nitroaniline derivative. sciforum.net This method is notable because the dinitropyridone serves as a safe and stable synthetic equivalent of the highly unstable nitromalonaldehyde. mdpi.comnih.gov When aliphatic ketones are used, this ring transformation can yield 2,6-disubstituted 4-nitroanilines. sciforum.net The versatility of this approach allows for the creation of a diverse library of nitroaniline compounds simply by varying the ketone substrate. kochi-tech.ac.jp
| Starting Ketone | Nitrogen Source | Resulting Product Type | Reference |
| Aromatic Ketones | Ammonium Acetate | 6-Arylated 3-Nitropyridines & Diazabicyclo compounds | sciforum.net |
| Aliphatic Ketones | Ammonium Acetate | 2,6-Disubstituted 4-Nitroanilines & Nitropyridines | sciforum.net |
| Cycloalkanones | Ammonium Acetate | Cycloalka[b]pyridines | sciforum.net |
| α,β-Unsaturated Ketones | Ammonium Acetate | 6-Alkenylated/Alkynylated Pyridines | sciforum.netresearchgate.net |
This table illustrates the variety of products accessible through TCRT by changing the ketone component.
Microwave-Assisted Synthesis for Expedited Difluoromethoxy Compound Preparation
Microwave-assisted organic synthesis (MAOS) has become a cornerstone technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes. researchgate.net This rapid heating is known to increase product yields, enhance reproducibility, and reduce the formation of unwanted side reactions. researchgate.netyoutube.com
In the context of preparing complex molecules like difluoromethoxy compounds, microwave synthesis provides a powerful tool for efficiency. nih.gov The synthesis of π-conjugated polymers and various heterocyclic compounds has been shown to benefit from this technology, achieving high molecular weights and low polydispersity in significantly shorter timeframes. nih.govnih.gov The technique is particularly effective for creating new chemical entities and for the rapid optimization of reaction conditions in both academic and industrial research. researchgate.net The contained, pressurized environment of a microwave reactor can enhance conversion rates and improve selectivity, making it a valuable method for synthesizing fluorinated aromatic compounds. nih.gov
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
| Reaction Time | Hours to Days | Minutes to Seconds | researchgate.net |
| Energy Efficiency | Lower | Higher (Energy Saving) | youtube.com |
| Product Yield | Variable | Often Increased | youtube.com |
| Side Reactions | More Common | Reduced | researchgate.net |
| Applicability | Broad | Excellent for polar molecules, heterocycles, polymers | nih.govnih.gov |
This table provides a comparative overview of conventional versus microwave-assisted synthesis.
Suzuki Coupling Reactions for Introducing Fluorinated Moieties
The Suzuki-Miyaura cross-coupling reaction is a fundamental and widely used method in organic synthesis for the formation of carbon-carbon bonds. mdpi.comresearchgate.net It is particularly crucial for the synthesis of biaryl structures, which are common in pharmaceuticals and advanced materials. mdpi.comchemistryviews.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.com
Introducing fluorinated groups into molecules is of great interest, as fluorine substitution can significantly alter a compound's biological activity and material properties. mdpi.comresearchgate.net The Suzuki coupling is an effective way to create fluorinated biaryl derivatives. mdpi.comresearchgate.net However, the synthesis can be challenging, as heavily fluorinated substrates can be difficult to activate, sometimes requiring higher temperatures or specialized catalysts. chemistryviews.org Research has focused on developing highly active and versatile catalyst systems, such as those based on palladium nanoparticles or specific phosphine (B1218219) ligands, to facilitate the coupling of fluorinated aryl halides with arylboronic acids, even in aqueous solvents at room temperature. researchgate.netresearchgate.net The mechanism of these reactions can be complex, with studies showing that transmetallation may proceed through unique intermediates, such as palladium-fluorido complexes. chemistryviews.org
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Result | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Graphene-COOH-Pd Nanoparticles | Good Conversion Rates | mdpi.comresearchgate.net |
| Tetrafluorinated pyridine (B92270) pinacolatoboranate | Bromophenylalanine derivatives | [Pd(PiPr3)2] | Very Good Yields | chemistryviews.org |
| Benzylic/Aliphatic Fluorides | Aryl/Vinylboronic acids | Pd and Ni Catalysts with LiI | Successful C-C bond formation | nih.gov |
This table showcases examples of Suzuki coupling reactions used to synthesize fluorinated compounds.
Chemo- and Regioselectivity in the Synthesis of Difluoromethoxy-Nitroanilines
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional aromatic compounds like this compound. mdpi.com Selectivity ensures that chemical transformations occur at the desired functional group (chemoselectivity) and at the correct position on the aromatic ring (regioselectivity). mdpi.comrsc.org
In the synthesis of this compound, the primary regioselective challenge is the introduction of the nitro group (–NO₂) specifically at the C2 position, which is ortho to the amino group (–NH₂), while avoiding nitration at other positions. Furthermore, the existing difluoromethoxy (–OCHF₂) and amino groups must remain unchanged during the nitration step.
A common strategy to control such reactions involves the use of protecting groups. For instance, in the synthesis of the structurally similar 4-fluoro-2-methoxy-5-nitroaniline (B580436), the amine functionality is first protected via acetylation. researchgate.net This temporary modification deactivates the amino group slightly and sterically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. researchgate.net After the nitration is complete, the protecting acetyl group is removed (deprotection) to restore the free amine, yielding the target molecule with high regioselectivity. researchgate.net The choice of nitrating agent (e.g., nitric acid in acetic acid vs. a mixture of fuming nitric and sulfuric acids) and reaction conditions are also optimized to maximize the yield of the desired isomer and minimize side products. researchgate.net
Process Optimization and Scale-Up Considerations for Industrial Applicability
Transitioning a chemical synthesis from a laboratory setting to industrial-scale production requires rigorous process optimization and careful consideration of safety and efficiency. mdpi.comsciforum.netkochi-tech.ac.jpmdpi.com The nitration of aromatic compounds is an exothermic process that carries significant risks, including thermal runaway, which can be difficult to manage in large batch reactors. researchgate.net
To address these challenges, modern chemical manufacturing increasingly employs continuous flow chemistry, particularly using microreactor or millireactor systems. researchgate.netresearchgate.net A study on the synthesis of 4-fluoro-2-methoxy-5-nitroaniline demonstrated the successful scale-up of a telescoped acetylation and nitration process using a modular microreactor platform. researchgate.net This approach offers superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of hazardous events. researchgate.netresearchgate.net
The process was optimized at the lab scale to perfect parameters like flow rate, temperature, and reagent concentration. researchgate.net Subsequently, the process was scaled to a pilot plant by increasing flow rates and using a larger reactor, achieving a high yield and throughput. researchgate.net This demonstrates that continuous flow technology is a safe, efficient, and scalable method for the industrial production of nitroaniline intermediates. researchgate.net Patent literature for similar compounds, like 5-chloro-2-nitroanilines, also describes industrial methods involving nitration of a dichlorobenzene precursor followed by a high-pressure amination step in an autoclave to introduce the amino group. google.comgoogle.com
| Parameter | Laboratory-Scale Flow Process | Pilot-Scale Flow Process | Reference |
| Target Compound | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | researchgate.net |
| Reactor Type | Microreactor Platform | Sized-Up Microreactor Platform | researchgate.net |
| Throughput | 25 mmol/h | 2 mol/h (0.46 kg/h ) | researchgate.net |
| Isolated Yield (2 steps) | 82% | 83% | researchgate.net |
This table compares the parameters and outcomes of a laboratory-scale versus a pilot-scale continuous flow process for a key nitroaniline intermediate, highlighting the successful scale-up.
Chemical Reactivity and Mechanistic Investigations of Difluoromethoxy Nitroanilines
Reactions of the Nitro Group in Difluoromethoxy-Nitroanilines
The nitro group is a versatile functional group that can undergo a range of chemical transformations, most notably reduction to an amino group. The reactivity of the nitro group in 5-(difluoromethoxy)-2-nitroaniline is significantly influenced by the electronic nature of the other substituents on the aromatic ring.
Advanced Studies on Reductive Transformations to Aniline (B41778) Derivatives
The reduction of the nitro group in aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. In the case of this compound, this reduction yields 5-(difluoromethoxy)benzene-1,2-diamine, a key intermediate in the synthesis of various heterocyclic compounds, such as benzimidazoles. asianpubs.org
A variety of reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation is a common and efficient method. google.comgoogle.com This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. google.com The reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of the related compound 4-(chlorodifluoromethoxy)nitrobenzene to 4-(chlorodifluoromethoxy)aniline (B47862) has been successfully carried out using a Raney nickel catalyst. google.com Another effective method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C. This method is often preferred for its milder reaction conditions. mdpi.com
Table 1: Reductive Transformations of Substituted Nitroanilines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(Chlorodifluoromethoxy)nitrobenzene | Raney Nickel, H₂ | 4-(Chlorodifluoromethoxy)aniline | 60.8 | google.com |
| 2-Chloro-4-nitroaniline | Pd/C, HCOONH₄ | 2-Chloro-1,4-phenylenediamine | 17 | mdpi.com |
| 4-Chloro-2-nitroaniline | Pd/C, HCOONH₄ | 4-Chloro-1,2-phenylenediamine | 42 | mdpi.com |
| 4-Nitrobenzoic acid | Pd/C, HCOONH₄ | 4-Aminobenzoic acid | 95 | mdpi.com |
This table presents a selection of reductive transformations on various substituted nitroanilines, illustrating the types of reagents and potential yields for the reduction of the nitro group.
Influence of Difluoromethoxy and Other Aromatic Substituents on Nitro Reactivity
The reactivity of the nitro group is highly dependent on the electronic environment of the aromatic ring. The difluoromethoxy group (-OCHF₂) is considered to be a moderately electron-withdrawing substituent. minia.edu.eg This is due to the strong inductive effect of the two fluorine atoms, which is somewhat counteracted by the resonance effect of the oxygen lone pairs.
Reactions of the Aniline Moiety in Difluoromethoxy-Nitroanilines
The aniline moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations, including electrophilic aromatic substitution, acylation, alkylation, and diazotization.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group of the aniline moiety is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com In this compound, the positions ortho to the amino group are already substituted (by the nitro group and a hydrogen atom). The position para to the amino group is occupied by the difluoromethoxy group. Therefore, electrophilic substitution is expected to occur at the remaining ortho position (C6).
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For example, halogenation with reagents like bromine water can lead to the substitution of hydrogen atoms on the aromatic ring with bromine atoms. byjus.com However, the strong activation by the amino group can sometimes lead to multiple substitutions.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Aniline
| Reaction | Reagent | Expected Product of Aniline | Directing Effect | Reference |
|---|---|---|---|---|
| Halogenation | Bromine Water | 2,4,6-Tribromoaniline | Ortho, Para | byjus.com |
| Nitration | HNO₃/H₂SO₄ | o-Nitroaniline and p-Nitroaniline | Ortho, Para | byjus.com |
| Sulfonation | Fuming H₂SO₄ | p-Aminobenzenesulfonic acid | Para | byjus.com |
This table illustrates the typical regioselectivity observed in electrophilic aromatic substitution reactions of aniline, which serves as a model for predicting the reactivity of the aniline moiety in this compound.
Derivatization of the Amino Group: Acylation and Alkylation
The amino group of this compound can be readily derivatized through acylation and alkylation reactions. Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, converts the amino group into an amide. google.com This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions. rsc.org
Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This can be achieved using various alkylating agents, such as alkyl halides. The reactivity of the amino group towards alkylation can be influenced by the steric and electronic properties of both the aniline derivative and the alkylating agent.
Diazotization and Subsequent Coupling Reactions of the Aniline Group
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). cutm.ac.inlibretexts.org This process is known as diazotization.
The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most important classes of reactions for diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. nih.govyoutube.com These azo compounds are often highly colored and are widely used as dyes. nih.govunb.ca The coupling reaction is an electrophilic aromatic substitution where the diazonium salt attacks the activated aromatic ring. nih.gov
Table 3: Common Reactions of Aryl Diazonium Salts
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl Halide / Aryl Cyanide | lkouniv.ac.in |
| Schiemann Reaction | HBF₄, heat | Aryl Fluoride (B91410) | lkouniv.ac.in |
| Replacement by Iodine | KI | Aryl Iodide | lkouniv.ac.in |
| Replacement by Hydroxyl | H₂O, heat | Phenol | cutm.ac.in |
| Azo Coupling | Phenol / Aniline | Azo Compound | nih.govyoutube.com |
This table summarizes some of the key synthetic transformations that can be carried out starting from an aryl diazonium salt, which can be prepared from this compound.
Reactivity Profile of the Difluoromethoxy Group
While often considered relatively stable, the difluoromethoxy group in certain aromatic compounds can participate in nucleophilic substitution reactions. researchgate.net In studies involving substituted nitrobenzenes with activated halogen atoms and a difluoromethoxy group, it has been observed that the OCHF₂ group can be displaced by an amino group under high pressure and temperature (80-160 °C) when treated with aqueous ammonia (B1221849). researchgate.net
This reactivity demonstrates that the difluoromethoxy group can act as a pseudohalogen. researchgate.net Systematic studies have shown that the reactivity of the difluoromethoxy group in these nucleophilic substitution reactions is lower than that of a fluorine atom at the same position but significantly higher than that of a chlorine atom. researchgate.net For instance, the reaction of 4-nitrodifluoromethoxybenzene with aqueous ammonia at 160°C resulted in the formation of p-nitroaniline, indicating a direct substitution of the OCHF₂ group. researchgate.net This reactivity is particularly notable in nitro-activated aromatic systems, where the strong electron-withdrawing nature of the nitro group facilitates the nucleophilic attack on the carbon atom bearing the difluoromethoxy moiety. researchgate.netmdpi.com
The stability of the difluoromethoxy group is a critical factor in its application in organic synthesis. Compared to a trifluoromethoxy (OCF₃) group, the difluoromethoxy group is described as having similar stability but with slightly reduced lipophilicity. nih.gov Generally, the OCHF₂ group demonstrates considerable stability under various reaction conditions, including heating and both acidic and basic environments, which is a key advantage for its incorporation into complex molecules. rsc.orgresearchgate.net This stability is attributed to the strong C-F bonds. rsc.org
Multi-Step Organic Syntheses Leveraging Difluoromethoxy-Nitroanilines as Key Intermediates
This compound and its precursors are valuable building blocks in the synthesis of more complex organic structures, particularly heterocyclic compounds that form the core of various pharmaceutically active agents. asianpubs.org
The presence of the nitro and amine functionalities, along with the difluoromethoxy group on the aromatic ring, makes this compound a versatile intermediate. The nitro group can be readily reduced to an amine, creating a 1,2-diamine system which is a classic precursor for the formation of fused heterocyclic rings. This strategy is widely employed in the synthesis of benzimidazoles, a class of heterocycles with a broad spectrum of biological activities. asianpubs.orgresearchgate.net The synthesis often involves the initial reduction of the nitro group of the nitroaniline derivative, followed by condensation and cyclization with a suitable one-carbon synthon. researchgate.net
A prominent application of difluoromethoxy-nitroaniline chemistry is the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a crucial intermediate for the proton-pump inhibitor Pantoprazole. wikipedia.org An improved and industrially scalable synthesis has been developed, which highlights the utility of these intermediates.
The synthesis typically begins with a precursor like N-[4-(difluoromethoxy)phenyl]acetamide, which is derived from 4-hydroxy acetanilide. This acetamide (B32628) is then subjected to a series of transformations. The key steps involving the nitroaniline intermediate are outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | Fuming nitric acid, Sulfuric acid, 20-25°C | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide |
| 2 | Hydrolysis | Sodium hydroxide (B78521), Methanol, Reflux | 4-(Difluoromethoxy)-2-nitroaniline (B2914091) |
| 3 | Reduction | Raney Nickel, Hydrazine (B178648) hydrate (B1144303), Reflux | 4-(Difluoromethoxy)benzene-1,2-diamine |
| 4 | Cyclization | Carbon disulfide, Potassium hydroxide, Ethanol/Water, Reflux | 2-mercapto-5-difluoromethoxy-1H-benzimidazole |
This table is based on synthetic routes described in the literature. google.com
In this sequence, the nitration of N-[4-(difluoromethoxy)phenyl]acetamide yields the corresponding 2-nitro derivative. Subsequent hydrolysis removes the acetyl group to afford 4-(difluoromethoxy)-2-nitroaniline. The critical step is the reduction of the nitro group, which converts the nitroaniline into 4-(difluoromethoxy)benzene-1,2-diamine. This diamine is then cyclized using carbon disulfide in the presence of a base to form the target benzimidazole (B57391) ring with a mercapto group at the 2-position. asianpubs.orggoogle.com
Advanced Spectroscopic Characterization and Structural Elucidation of Difluoromethoxy Nitroanilines
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 5-(difluoromethoxy)-2-nitroaniline, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are essential, supplemented by two-dimensional techniques to confirm assignments.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment and connectivity of the protons. For this compound, three aromatic protons, two amine (NH₂) protons, and one proton on the difluoromethoxy group (CHF₂) are expected.
The difluoromethoxy proton (-OCH F₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons will exhibit distinct signals influenced by the electron-withdrawing nitro group and the electron-donating amine and difluoromethoxy groups. The two protons of the amine group would typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-3 | ~7.3 - 7.5 | Doublet | J(H-3, H-4) ≈ 8-9 Hz |
| H-4 | ~6.8 - 7.0 | Doublet of doublets | J(H-4, H-3) ≈ 8-9 Hz, J(H-4, H-6) ≈ 2-3 Hz |
| H-6 | ~7.8 - 8.0 | Doublet | J(H-6, H-4) ≈ 2-3 Hz |
| NH₂ | ~6.0 - 6.5 | Broad Singlet | N/A |
Note: Predicted values are based on standard functional group effects and analysis of related structures. Actual values may vary.
¹⁹F NMR is crucial for confirming the presence and electronic environment of the difluoromethoxy group. Since the two fluorine atoms are chemically equivalent, they are expected to produce a single signal. This signal will be split into a doublet by the adjacent proton. For the isomer 4-(difluoromethoxy)-2-nitroaniline (B2914091), ¹⁹F NMR is noted as critical for confirming the difluoromethoxy group's presence .
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
|---|
Note: Chemical shifts for fluorine are referenced against a standard like CFCl₃. The predicted values are based on typical ranges for difluoromethoxy groups.
To definitively assign the proton signals and confirm the structure, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons (H-3, H-4, and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which would be instrumental in confirming the positions of the substituents on the aromatic ring. For instance, a correlation between the OCHF₂ proton and the C-5 carbon would verify the location of the difluoromethoxy group.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an isomer, 4-(difluoromethoxy)-2-nitroaniline, characteristic peaks for the nitro (NO₂) group are found around 1520 cm⁻¹ and 1350 cm⁻¹, with the C-F stretch of the difluoromethoxy group appearing between 1100–1200 cm⁻¹ . Similar absorption bands are expected for this compound.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| N-O (Nitro) | Asymmetric Stretch | ~1510 - 1530 |
| N-O (Nitro) | Symmetric Stretch | ~1340 - 1360 |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₇H₆F₂N₂O₃, by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 204.03465 Da uni.lu.
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Expected fragmentation pathways for this compound include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion [M-46]⁺.
Loss of the difluoromethoxy group: Cleavage of the ether bond.
Loss of fluorine: Resulting in a [M-F]⁺ fragment.
Formation of the molecular ion: The [M]⁺ peak at m/z ≈ 204.
Analysis of the isomer 2-(difluoromethoxy)-5-nitroaniline (B1332831) predicts a collision cross section (CCS) value of 130.1 Ų for the molecular ion ([M]⁺), offering a theoretical parameter that could be compared with experimental data if it were available uni.lu.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
Currently, there is no publicly available crystal structure data for this compound. If a suitable single crystal were grown, X-ray diffraction analysis would provide unequivocal proof of the substitution pattern on the benzene (B151609) ring, confirming the relative positions of the amine, nitro, and difluoromethoxy groups. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the crystal packing.
Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic organic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. For the analysis of difluoromethoxy-nitroanilines, such as this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable. These methods allow for the effective separation of the target compound from starting materials, intermediates, and byproducts.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. In the context of this compound, TLC is typically performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. The separation is based on the differential partitioning of the components of a mixture between the stationary phase and a liquid mobile phase.
The polarity of the solvent system (mobile phase) is a critical parameter that influences the separation of nitroaniline isomers. scribd.comscribd.com A common approach involves using a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. By varying the ratio of these solvents, the retention factor (R_f) of the compounds can be modulated. The R_f value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. slideplayer.com
For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material and, if available, a standard of the product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The presence of multiple spots suggests the formation of byproducts or the existence of unreacted intermediates.
Table 1: Illustrative TLC Data for Reaction Monitoring
| Compound | R_f Value (80:20 Hexane/Ethyl Acetate) | Observations |
| Starting Material (e.g., 1-(Difluoromethoxy)-4-nitrobenzene) | 0.75 | Spot diminishes over time. |
| This compound | 0.40 | Product spot appears and intensifies. |
| Byproduct | 0.25 | Appearance may indicate side reactions. |
Note: R_f values are representative and can vary based on specific experimental conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography offers superior resolution, sensitivity, and quantitative capabilities compared to TLC, making it the preferred method for the accurate determination of purity and for the quantitative analysis of reaction kinetics. chromatographyonline.com For compounds like this compound, reversed-phase HPLC is the most common mode.
In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds have weaker interactions and thus elute earlier (shorter retention time, R_t), while less polar compounds are retained longer. It is a general observation that a high R_f value in normal-phase TLC corresponds to a low retention time in reversed-phase HPLC. scribd.comslideplayer.com
Purity assessment by HPLC involves chromatographing a sample of the synthesized this compound. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram, detected at a suitable wavelength using a UV detector. nih.gov For nitroanilines, detection is often performed at wavelengths around 225 nm. nih.gov
Table 2: Representative HPLC Data for Purity Assessment of this compound
| Peak | Retention Time (R_t) [min] | Area (%) | Identification |
| 1 | 2.85 | 1.5 | Impurity/Starting Material |
| 2 | 4.10 | 98.2 | This compound |
| 3 | 5.32 | 0.3 | Impurity/Byproduct |
Note: The HPLC conditions, such as the specific C18 column, mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and temperature, will significantly influence the retention times. nih.gov The data presented is for illustrative purposes.
The development of a robust HPLC method is crucial for ensuring the quality and consistency of this compound batches. Method validation, following established guidelines, would be necessary to confirm its linearity, accuracy, and precision for quantitative purposes. nih.gov
Computational Chemistry and Theoretical Investigations of Difluoromethoxy Nitroanilines
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules like 5-(difluoromethoxy)-2-nitroaniline. These methods allow for the detailed examination of electronic structure and the prediction of chemical reactivity.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dtic.milresearchgate.net It has been effectively applied to study reaction mechanisms, including those involving aromatic compounds. mdpi.comrsc.org For instance, DFT calculations can elucidate the pathways of C-H activation and oxidation reactions, revealing the influence of different catalysts. rsc.org Such studies can determine the favorability of various reaction mechanisms, like inner-shell versus outer-shell proton abstraction. rsc.org The stability and thermochemistry of nitro-containing compounds have also been assessed using DFT, providing insights into their energetic properties. dtic.mil
Molecular Modeling and Dynamic Docking Studies on Related Compounds (Relevant for understanding interactions)
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of these studies on related compounds offer valuable insights. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This is particularly relevant in drug design and understanding enzyme-inhibitor interactions. nih.govnih.gov
For example, docking studies on nitroaromatic derivatives have been used to investigate their binding modes within the active sites of proteins. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. researchgate.net Similarly, molecular dynamics simulations can provide a deeper understanding of the stability of these interactions over time. nih.gov
Prediction of Regioselectivity in Aromatic Substitution Reactions
The prediction of regioselectivity in electrophilic aromatic substitution (EAS) reactions is a significant area of computational chemistry. For substituted benzene (B151609) rings like in this compound, the existing substituents—the activating amino group and the deactivating nitro and difluoromethoxy groups—direct the position of incoming electrophiles.
Computational methods like the RegioSQM method have been developed to predict the regioselectivity of EAS reactions. nih.govamazonaws.com This method identifies the most nucleophilic carbon atom by calculating the proton affinity of all aromatic C-H positions. nih.govamazonaws.com It has shown a high success rate in predicting the outcome of halogenation reactions for a large number of literature examples. nih.govamazonaws.comrsc.org More recent advancements include machine learning models like RegioML, which use computed atomic charges to predict regioselectivity with even higher accuracy. rsc.orgchemrxiv.org These tools can be invaluable for synthetic chemists in planning reaction pathways. amazonaws.comrsc.org
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Fluorinated Anilines
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. drugdesign.orgcollaborativedrug.com The introduction of fluorine into a molecule can significantly alter its properties due to fluorine's high electronegativity and small size. nih.gov
In the context of fluorinated anilines, QSAR studies have been employed to correlate molecular descriptors with biological activities. researchgate.netnih.gov For instance, the lipophilicity (log KOW) and electronic parameters (Hammett constants) are often used as descriptors to predict the toxicity or other biological effects of substituted anilines. nih.govwikipedia.org QSAR models can be developed using statistical methods like linear regression to create predictive equations. nih.gov These models are useful for estimating the activity of new, unsynthesized compounds and for guiding the design of molecules with desired properties. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Development of Novel Functional Materials Incorporating Difluoromethoxy-Nitroaniline Scaffolds
The incorporation of fluorine-containing groups into organic molecules is a well-established strategy for modulating their electronic and physical properties. The difluoromethoxy-nitroaniline scaffold is of significant interest in materials science for creating novel functional materials. While specific research on the 5-(difluoromethoxy)-2-nitroaniline isomer is emerging, the broader class of fluorinated nitroanilines is being explored for applications in advanced materials.
Research into related compounds suggests potential applications in areas such as:
Organic Light-Emitting Diodes (OLEDs): The electronic properties imparted by the fluorine and nitro groups can be tuned for use in emissive or charge-transport layers of OLED devices.
Covalent Organic Frameworks (COFs): The amine functionality provides a reactive site for polymerization, allowing the scaffold to be incorporated as a monomer in the synthesis of porous, crystalline COFs for gas storage or catalysis.
Electronic and Magnetic Materials: The inherent polarity and potential for intermolecular interactions make this scaffold a candidate for designing materials with specific electronic or magnetic responses.
The presence of the difluoromethoxy group is particularly noteworthy as it can enhance properties like thermal stability and solubility in organic solvents, which are crucial for the processability and performance of materials.
Table 1: Potential Applications of Difluoromethoxy-Nitroaniline Scaffolds in Materials Science
| Application Area | Potential Role of the Scaffold | Key Functional Groups |
|---|---|---|
| Organic Electronics | Component in charge-transport or emissive layers | -NO₂, -OCF₂H |
| Porous Materials (COFs) | Monomeric building block for synthesis | -NH₂ |
Role in the Synthesis of Agrochemical Intermediates
The field of agrochemistry continuously seeks new molecular entities to develop more effective and selective herbicides, fungicides, and insecticides. Fluorinated compounds play a pivotal role in this area, as the inclusion of fluorine can significantly enhance the biological activity and metabolic stability of a molecule.
The this compound structure contains the necessary functionalities to serve as a key intermediate in the synthesis of complex agrochemicals. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations to build the final active ingredient. The difluoromethoxy group often contributes to increased efficacy and a favorable toxicological profile.
While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in public literature, the structural motif is analogous to intermediates used in the industry. The systematic study of structure-activity relationships in fluorinated aromatics has shown that the specific placement of fluorine-containing substituents can profoundly influence biological activity.
Precursors for Specialized Organic Reagents and Ligands in Catalysis
In the realm of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. The this compound molecule is a versatile precursor for synthesizing such specialized ligands.
A key synthetic transformation is the reduction of the nitro group to an amine, converting the molecule into 5-(difluoromethoxy)benzene-1,2-diamine. This resulting diamine is a valuable building block for several classes of ligands.
Key Synthetic Transformations and Products:
Reduction: The nitro group is readily reduced to an amine using standard reagents like hydrogen gas with a palladium catalyst or tin(II) chloride. This reaction yields the corresponding diamine.
Ligand Synthesis: The resulting 1,2-diamine can be condensed with various electrophiles to form heterocyclic structures that are known to act as effective ligands in catalysis. Examples include reactions with diketones to form diazepines or with aldehydes to form Schiff bases.
The difluoromethoxy group on the ligand backbone can influence the electronic environment of the metal center, thereby fine-tuning the catalyst's performance. This allows for the rational design of catalysts for specific organic transformations.
Table 2: Transformation of this compound for Ligand Synthesis
| Starting Material | Reaction | Product | Potential Ligand Class |
|---|---|---|---|
| This compound | Reduction of nitro group | 5-(Difluoromethoxy)benzene-1,2-diamine | Precursor to N-heterocyclic carbenes (NHCs), Schiff bases |
| 5-(Difluoromethoxy)benzene-1,2-diamine | Condensation with β-diketones | Substituted Benzodiazepines | Bidentate N,N-ligands |
Future Directions and Emerging Research Avenues for Difluoromethoxy Nitroanilines
Development of Greener and More Sustainable Synthetic Methodologies
The industrial synthesis of nitroaromatic compounds has traditionally relied on methods that are energy-intensive and generate significant hazardous waste, often employing strong acids like nitric and sulfuric acid. acs.org Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 5-(Difluoromethoxy)-2-nitroaniline and related compounds.
Key areas of exploration include:
Alternative Nitration Reagents: Research is ongoing to find alternatives to classical nitrating agents. One promising approach involves the use of metal-organic frameworks (MOFs) to capture nitrogen dioxide (NO₂) from waste streams and utilize it as a nitrating agent. acs.org This "waste-to-chemicals" strategy could significantly reduce the carbon footprint associated with nitric acid production. acs.org
Catalytic Systems: The development of novel catalytic systems for nitration is a major goal. For instance, the use of catalysts like ferric oxide and activated carbon has been explored for the reduction of nitro groups, and similar catalytic approaches could be adapted for nitration, potentially leading to milder reaction conditions and higher selectivity. google.com
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. Applying flow chemistry to the nitration and difluoromethylation steps in the synthesis of this compound could lead to more efficient and safer manufacturing processes.
Bio-based Solvents and Catalysts: Exploring the use of renewable solvents and biocatalysts for the synthesis of difluoromethoxy-nitroanilines is another promising avenue. While still in its early stages for this class of compounds, the broader trend in green chemistry suggests a move towards bio-derived resources.
Exploration of Novel Reactivity Profiles and Catalytic Applications
The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group and the difluoromethoxy substituent. Future research is expected to delve deeper into its reactivity, potentially uncovering novel transformations and applications.
Potential research directions include:
Reduction of the Nitro Group: While the reduction of the nitro group to an amine is a well-established transformation, exploring selective reduction methods that leave other functional groups intact remains an area of interest. This would provide access to a wider range of functionalized aniline (B41778) derivatives.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. A systematic study of SNAr reactions with various nucleophiles could yield a diverse library of substituted anilines with potential applications in materials science and medicinal chemistry.
Catalytic Cross-Coupling Reactions: The development of methods for the direct C-H functionalization of the aromatic ring would be a significant advancement. Utilizing the directing-group ability of the aniline or nitro functionalities in transition-metal-catalyzed cross-coupling reactions could enable the efficient synthesis of complex molecules.
Applications in Organocatalysis: The unique electronic properties of this compound could be harnessed in the design of novel organocatalysts. For example, its derivatives could potentially act as hydrogen-bond donors or acceptors in asymmetric catalysis.
Advanced In Situ Characterization Techniques During Reaction Progress
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced in situ spectroscopic techniques allows for real-time monitoring of reacting species, providing invaluable insights into reaction pathways and the formation of transient intermediates.
Future research in this area could involve:
In Situ NMR and IR Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to monitor the consumption of starting materials and the formation of products and byproducts in real-time. This data can be used to develop accurate kinetic models and optimize reaction conditions.
Raman Spectroscopy: In situ Raman spectroscopy is another powerful tool for studying reaction mechanisms, particularly for identifying vibrational modes of key functional groups and tracking changes in their chemical environment.
In Situ X-ray Diffraction: For reactions involving solid catalysts or crystalline intermediates, in situ synchrotron X-ray diffraction can provide detailed information about the structural evolution of the solid phase during the reaction. acs.org
By combining these in situ techniques, researchers can gain a comprehensive picture of the reaction dynamics, leading to the development of more robust and efficient synthetic protocols.
Synergistic Integration of Computational and Experimental Chemistry for Rational Design
The integration of computational chemistry with experimental studies offers a powerful approach for the rational design of new molecules and the prediction of their properties. frontiersin.org This synergy can accelerate the discovery and development process by prioritizing promising candidates for synthesis and testing.
Key areas for the application of this integrated approach include:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards different reagents. This can help in designing selective synthetic routes and avoiding unwanted side reactions.
Designing Novel Derivatives with Tailored Properties: Computational screening can be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. frontiersin.org This can guide the synthesis of new compounds with enhanced activity for specific applications, such as medicinal chemistry or materials science.
Elucidating Reaction Mechanisms: Computational modeling can be used to explore different possible reaction pathways and identify the most energetically favorable routes. This can provide a detailed understanding of the reaction mechanism at the molecular level, complementing experimental observations.
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can significantly streamline the process of developing new difluoromethoxy-nitroaniline-based compounds and materials with desired functionalities.
Q & A
Q. What are the optimal synthetic routes for 5-(difluoromethoxy)-2-nitroaniline, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or nitro-group introduction. For example, substituting a hydroxyl or halogen group on an aniline ring with difluoromethoxy using reagents like sodium difluoromethoxide (NaOCHF₂) under anhydrous conditions. Nitration of 5-(difluoromethoxy)aniline with mixed acids (HNO₃/H₂SO₄) at 0–5°C can yield the nitro derivative. Key parameters include temperature control (to avoid over-nitration) and solvent selection (e.g., dichloromethane for phase separation). Yields >75% are achievable with rigorous exclusion of moisture .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, CF₂O group at δ 115–120 ppm in ¹⁹F NMR).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₆F₂N₂O₃, theoretical 216.04 g/mol).
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm regiochemistry .
Contradictions in NMR data (e.g., overlapping signals) can be addressed via 2D techniques (COSY, HSQC) or computational modeling (DFT) .
Q. What are the common functional group transformations applicable to this compound?
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 5-(difluoromethoxy)-1,2-diaminobenzene.
- Electrophilic Substitution : The electron-deficient aromatic ring undergoes halogenation (e.g., bromination) at the para position relative to the nitro group.
- Protection/Deprotection : The amine group (if reduced) can be acetylated for stability during further reactions .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s electronic properties and reactivity?
The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to the electronegativity of fluorine, which deactivates the aromatic ring. This directs electrophilic attacks to the meta position relative to the nitro group. Computational studies (e.g., Hammett σ constants, DFT calculations) quantify this effect, showing a σₚ value ~0.45, comparable to trifluoromethoxy (-OCF₃). Stability under acidic conditions is enhanced compared to non-fluorinated analogs, making it suitable for harsh reaction environments .
Q. What challenges arise in purifying this compound, and how are they mitigated?
- Crystallization Issues : Agglomeration during crystallization (due to hydrophobic -OCF₂H) is minimized using anti-solvents (e.g., hexane in DCM) or surfactants.
- Chromatography : Silica gel interaction with polar nitro/amine groups can cause tailing;改用 reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves separation .
- Purity Criteria : USP guidelines for related compounds (e.g., pantoprazole intermediates) limit impurities to <0.5% total, assessed via HPLC with UV detection at 254 nm .
Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?
As a precursor to proton pump inhibitors (e.g., pantoprazole), its derivatives inhibit H⁺/K⁺-ATPase. In vitro assays :
- Enzyme Inhibition : Microsomal preparations from gastric mucosa measure ATPase activity (IC₅₀ values).
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells.
The difluoromethoxy group enhances membrane permeability (logP ~2.1) compared to methoxy analogs (logP ~1.5), as shown in parallel artificial membrane permeability assays (PAMPA) .
Methodological Notes
- Safety : Nitro compounds are potential mutagens; handle with PPE and under fume hoods.
- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N₂), and catalyst batch to minimize variability.
- Contradictory Data : If spectral data conflicts with literature (e.g., shifted NMR peaks), cross-validate with independent synthetic batches or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
